Daclatasvir RRSS Isomer
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Overview
Description
Daclatasvir RRSS Isomer is a stereoisomer of Daclatasvir, a highly selective inhibitor of the hepatitis C virus non-structural protein 5a replication complex. This compound is known for its potent antiviral activity and broad genotypic coverage, making it a crucial component in the treatment of chronic hepatitis C virus infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir RRSS Isomer involves several key steps, including the reaction of a key intermediate (S,S) isomer hydrochloride with N-methyloxycarbonyl-L-valine in the presence of a base and dichloromethane/ethyl acetate . The process is optimized to ensure high yield and purity of the desired isomer.
Industrial Production Methods: Industrial production of this compound typically employs continuous flow synthesis, which allows for efficient and scalable production without the need for intermediate purification and solvent exchange . This method significantly reduces production time and resource consumption, making it a greener and more economical approach.
Chemical Reactions Analysis
Types of Reactions: Daclatasvir RRSS Isomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Daclatasvir RRSS Isomer has a wide range of scientific research applications, including:
Mechanism of Action
Daclatasvir RRSS Isomer exerts its antiviral effects by binding to the non-structural protein 5a of the hepatitis C virus, thereby inhibiting RNA replication and virion assembly . This interaction prevents the formation of the replication complex, disrupting the viral life cycle and reducing viral load in infected individuals .
Comparison with Similar Compounds
Asunaprevir: A protease inhibitor used in combination with Daclatasvir for the treatment of hepatitis C virus infections.
Beclabuvir: Another non-structural protein 5a inhibitor with a similar mechanism of action.
Sofosbuvir: A nucleotide polymerase inhibitor often used in combination with Daclatasvir for enhanced antiviral efficacy.
Uniqueness: Daclatasvir RRSS Isomer is unique due to its high selectivity and potency against the hepatitis C virus non-structural protein 5a. Its broad genotypic coverage and ability to be used in combination with other antiviral agents make it a versatile and effective treatment option for chronic hepatitis C virus infections .
Properties
CAS No. |
1009117-94-5 |
---|---|
Molecular Formula |
C₄₀H₅₀N₈O₆ |
Molecular Weight |
738.88 |
Synonyms |
_x000B__x000B_ |
Origin of Product |
United States |
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